1-(6-Chlorohexyl)-1H-indole
Description
1-(6-Chlorohexyl)-1H-indole is a halogenated indole derivative characterized by a chlorohexyl chain (-(CH₂)₅Cl) attached to the nitrogen atom of the indole ring. This compound is synthesized via alkylation reactions, such as the coupling of indole derivatives with 1,6-dichlorohexane under controlled conditions (60°C for 24 hours) .
Properties
CAS No. |
61205-56-9 |
|---|---|
Molecular Formula |
C14H18ClN |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
1-(6-chlorohexyl)indole |
InChI |
InChI=1S/C14H18ClN/c15-10-5-1-2-6-11-16-12-9-13-7-3-4-8-14(13)16/h3-4,7-9,12H,1-2,5-6,10-11H2 |
InChI Key |
FAFGWWYIAFYNFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloroalkyl-Substituted Indoles
The chlorohexyl group in 1-(6-Chlorohexyl)-1H-indole distinguishes it from analogs with shorter chains or different substitution patterns:
1-(4-Chlorobutyl)-1H-Indole Derivatives
- Example: Cl₂NN2-(4-Chlorobutyl)-1-(pyridin-2-yl)-1H-indole (3ah) Synthesis: Reacted from 1-bromo-4-chlorobutane or 1-iodo-4-chlorobutane at 16 hours, yielding 81–84% as a pale-yellow liquid . Molecular Weight: 285.1153 (vs. ~275–300 g/mol estimated for this compound).
6-(Chloromethyl)-1-Methyl-1H-Indole
- CAS : 1429441-30-4
3-(6-Chlorohexyl)thiophene Polymers
- Synthesis: Polymerized from 3-(6-chlorohexyl)thiophene monomers. Properties: Exhibits lower molar mass and altered regioregularity compared to bromohexyl analogs, highlighting the chloroalkyl chain’s role in steric and electronic effects during polymerization .
Substituent Position and Functional Group Variations
6-Chloro-1-Methyl-1H-Indole
- CAS : 155868-51-2
7-Chloro-3-(Difluoromethyl)-1H-Indole
- Applications: Used in pharmaceuticals and agrochemicals due to its dual functionality (chloro and difluoromethyl groups) .
1-(Phenylsulfonyl)-1H-Indole Hybrids
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
